
3',4'-Difluoroacetophenone
Overview
Description
3',4'-Difluoroacetophenone (CAS 369-33-5) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . It features a phenyl ring substituted with two fluorine atoms at the 3' and 4' positions and a ketone group at the acetyl position. Key physical properties include:
- Melting Point: 19–20°C
- Boiling Point: 94–95°C at 13 mmHg
- Density: 1.246 g/cm³
- Refractive Index: 1.4916 .
This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in substitution and coupling reactions .
Preparation Methods
General Synthesis Overview
The synthesis of 3',4'-Difluoroacetophenone typically involves coupling reactions between difluoroacetic acid derivatives and halobenzene derivatives. The process can be broken down into the following steps:
- Starting Materials : Halo-difluoroacetic acid esters and halobenzene derivatives.
- Reaction Type : Coupling reactions facilitated by alkylthionation.
- Conditions : Low temperatures (-100°C to 20°C) are preferred to ensure selectivity and yield.
Reaction Scheme
The preparation process is represented by the following general reaction scheme:
$$
R2SCF2COOR1 + X4C6H4X2X3 \rightarrow R2SCF2COC6H4X2X3
$$
- Reagents :
- $$R2SCF2COOR1$$: Alkylthiodifluoroacetic acid ester (e.g., methylthio or ethylthio groups).
- $$X4C6H4X2X3$$: Halobenzene derivative (e.g., bromine or iodine substituted benzene rings).
- Catalysts : Lithium-based compounds such as n-butyllithium or tert-butyllithium are often used.
Key Reaction Conditions
- Temperature : The reaction is typically conducted at -78°C to -20°C to optimize yield and minimize side reactions.
- Solvents : Ethereal solvents such as tetrahydrofuran (THF), ethyl ether, or tert-butyl methyl ether are preferred due to their ability to stabilize intermediates.
- Isolation Techniques : The final product can be purified using distillation, chromatography, or recrystallization.
Industrial Process
In industrial-scale synthesis, automated reactors are employed to control reaction parameters precisely. Key aspects include:
- Scale-Up Considerations :
- Larger quantities of reagents.
- Continuous monitoring of temperature and pressure.
- Purification :
Examples of Specific Reactions
Example 1: Coupling Reaction
- Starting Materials:
- Methylthiodifluoroacetic acid ester ($$CH3SCF2COOCH_3$$).
- Halobenzene derivative ($$C6H4BrF$$).
- Reaction Conditions:
- Catalyst: n-butyllithium.
- Solvent: Tetrahydrofuran.
- Temperature: -78°C.
- Yield: Approximately 78%.
Example 2: Bromination and Fluorination
A precursor acetophenone derivative is brominated and fluorinated under controlled conditions using bromine and fluorinating agents in solvents such as dichloromethane. This method ensures selective substitution at the desired positions on the aromatic ring.
Data Table: Reaction Parameters
Step | Reagent/Material | Solvent | Temperature Range | Yield (%) |
---|---|---|---|---|
Coupling Reaction | Methylthiodifluoroacetic acid ester + halobenzene | Tetrahydrofuran (THF) | -78°C to -20°C | ~78 |
Bromination | Bromine | Dichloromethane | Low temperatures | ~85 |
Fluorination | Fluorinating agent | Chloroform | Controlled | ~90 |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-difluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3’,4’-Difluoroacetophenone can yield 3,4-difluorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoroacetophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The acetyl group also plays a role in the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Table 1: Key Structural Features and Reactivity Differences
Key Insights :
- Fluorine Position : The 3',4'-difluoro substitution pattern in the target compound creates a strong electron-deficient aromatic ring, favoring electrophilic reactions compared to 2',4'-difluoro isomers, which exhibit weaker electronic effects .
- Functional Groups: Hydroxy or trifluoromethyl substitutions (e.g., in 3',5'-Difluoro-2-hydroxyacetophenone or 2',4'-Dimethyl-2,2,2-trifluoroacetophenone) introduce hydrogen bonding or lipophilic interactions, broadening biological applications .
Key Insights :
- Trifluoromethyl Groups: Compounds like 2',4'-Difluoro-5'-(trifluoromethyl)acetophenone show superior bioactivity due to increased electronegativity and metabolic stability .
- Hydroxy Substitutions: 3',5'-Difluoro-2-hydroxyacetophenone exhibits activity against cancer and bacterial infections via hydrogen bonding with biomolecules .
Key Insights :
- The 3',4'-difluoro configuration is optimal for synthesizing fluorinated polymers and pharmaceuticals, as it balances reactivity and stability .
- Phenoxy-substituted derivatives (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) are preferred in materials science for their π-π stacking capabilities .
Research Findings and Case Studies
- Reactivity in Substitution Reactions: this compound undergoes nucleophilic aromatic substitution 30% faster than 2',4'-difluoro isomers due to reduced steric hindrance .
- Biological Screening: In a 2024 study, this compound derivatives demonstrated IC₅₀ values of 12 μM against Candida albicans, outperforming non-fluorinated analogues by 50% .
- Computational Studies: Density Functional Theory (DFT) calculations reveal that the 3',4'-difluoro substitution lowers the LUMO energy by 0.5 eV compared to mono-fluoro derivatives, enhancing electrophilicity .
Biological Activity
3',4'-Difluoroacetophenone (DFAP) is a fluorinated aromatic ketone with the molecular formula . Its unique structure, characterized by two fluorine atoms at the ortho positions relative to the acetyl group, enhances its reactivity and biological activity compared to non-fluorinated analogs. This article delves into the biological activities of DFAP, supported by research findings, data tables, and relevant case studies.
DFAP can be synthesized through various methods, including direct fluorination of acetophenone or using difluoromethylation techniques. The presence of fluorine atoms significantly alters its chemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.
Antimicrobial Activity
Research has indicated that DFAP exhibits notable antimicrobial properties . In a study evaluating its efficacy against various bacterial strains, DFAP demonstrated significant inhibition zones, suggesting potent antibacterial activity.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 20 |
Pseudomonas aeruginosa | 18 |
These results highlight DFAP's potential as an antibacterial agent, possibly due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects
DFAP has also been investigated for its anti-inflammatory properties . A study conducted on animal models showed that DFAP administration resulted in a marked reduction in inflammatory markers such as cytokines and prostaglandins. The compound's mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Studies
- Case Study on Skin Irritation : A safety assessment revealed that DFAP can cause skin irritation upon contact. In laboratory settings, exposure led to erythema and discomfort in test subjects. This necessitates careful handling and protective measures when working with this compound.
- Pharmacological Profiling : In a pharmacological study, DFAP was tested for its interaction with various receptors involved in pain pathways. Results indicated that DFAP may act as a partial agonist at certain pain receptors, contributing to its analgesic effects.
Toxicity and Safety Considerations
While DFAP exhibits promising biological activities, it is essential to consider its toxicity profile. According to safety data sheets:
- Skin Contact : Causes irritation.
- Eye Contact : Can result in serious damage.
- Inhalation Risks : May cause respiratory irritation and central nervous system effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3',4'-Difluoroacetophenone in laboratory settings?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene with acetyl chloride using a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include direct fluorination of acetophenone derivatives using fluorinating agents like Selectfluor® under controlled conditions. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or nitrobenzene) to maximize yield and purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns and confirm substitution on the aromatic ring (e.g., coupling constants for meta-fluorine atoms).
- IR Spectroscopy : Verify the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirm molecular weight (156.13 g/mol) and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT-generated spectra) enhances accuracy .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound serves as a key intermediate in synthesizing fluorinated drug candidates, particularly kinase inhibitors and anti-inflammatory agents. Its difluoro motif enhances metabolic stability and bioavailability. Researchers use it to study structure-activity relationships (SAR) by modifying the acetophenone core or introducing heterocyclic substituents .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound may cause irritation (H315, H319, H335). Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects. Fluorine's electron-withdrawing nature lowers the LUMO energy of the carbonyl group, increasing electrophilicity. Solvent effects (e.g., PCM models) predict reaction rates in polar vs. non-polar media. These insights guide catalyst selection (e.g., organocatalysts for asymmetric additions) .
Q. What strategies are effective in resolving contradictions between reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Use tools like Forest plots to assess heterogeneity in IC₅₀ values across publications.
- Substituent Analysis : Compare bioactivity of derivatives with varying fluorine positions (e.g., 2',4'- vs. 3',4'-substitution) to isolate electronic vs. steric effects .
Q. How can X-ray crystallography confirm the structure of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Key metrics include C-F bond lengths (~1.34 Å) and torsion angles to assess planarity. Discrepancies between experimental and calculated structures may indicate dynamic disorder or polymorphism .
Q. What role does fluorine substitution play in modulating the electronic properties of this compound?
- Methodological Answer : Fluorine's σ-withdrawing and π-donating effects reduce electron density on the aromatic ring, altering resonance stabilization. Hammett constants (σₘ = 0.34, σₚ = 0.15) quantify substituent effects on reaction kinetics. Electrostatic potential maps (ESP) highlight nucleophilic/electrophilic sites, guiding regioselective functionalization .
Q. Data Analysis and Optimization
Q. How to optimize reaction conditions for high-yield synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst Loading : 10–20 mol% AlCl₃.
- Solvent : Nitrobenzene improves electrophilic substitution but requires post-reaction distillation.
- Temperature : 25°C balances reaction rate and side-product formation.
Monitor progress via TLC (hexane:ethyl acetate = 4:1) and purify via column chromatography (silica gel, gradient elution) .
Q. What analytical techniques resolve structural ambiguities in fluorinated acetophenone derivatives?
- Methodological Answer : Combine NOESY NMR to probe spatial proximity of fluorine atoms and X-ray Photoelectron Spectroscopy (XPS) to confirm oxidation states. High-resolution MS (HRMS) with isotopic pattern analysis distinguishes between mono- and di-fluorinated byproducts .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSSJFLXRMYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190378 | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-33-5 | |
Record name | 1-(3,4-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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